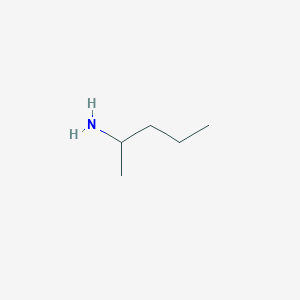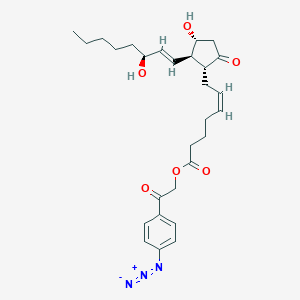
3-(4-Ethylphenyl)-2,2-dimethylpropanal
説明
Synthesis Analysis
The synthesis of compounds with similar structures to 3-(4-Ethylphenyl)-2,2-dimethylpropanal involves multi-step reactions, often starting with simpler precursors. For example, the synthesis of related pyridine and pyrrole derivatives typically involves condensation reactions, as seen in the synthesis of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine and ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate . These processes may involve intermediates such as pyrylium salts or acetylacetohydrazonates, which are then further reacted to obtain the desired product.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(4-Ethylphenyl)-2,2-dimethylpropanal is often determined using spectroscopic techniques and X-ray crystallography. For instance, the structure of 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one was confirmed by X-ray diffraction studies . These methods provide detailed information about the arrangement of atoms within the molecule and can reveal features such as dimerization or the presence of specific functional groups.
Chemical Reactions Analysis
Compounds with structures related to 3-(4-Ethylphenyl)-2,2-dimethylpropanal can participate in various chemical reactions. For example, the Diels–Alder reaction is a common method to synthesize cyclic structures, as demonstrated in the synthesis of 3,4-dimethylpenta-1,3-diene . Additionally, nucleophilic and electrophilic sites within a molecule can influence its reactivity, as seen in the study of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like 3-(4-Ethylphenyl)-2,2-dimethylpropanal can be deduced from spectroscopic data and theoretical calculations. Density functional theory (DFT) is often used to predict molecular geometry, vibrational frequencies, and electronic properties . Experimental techniques such as IR, NMR, and mass spectrometry complement these theoretical approaches, providing empirical data on molecular structure and behavior. The crystallographic studies give insights into the solid-state properties, including hydrogen bonding patterns and crystal packing .
科学的研究の応用
Microwave-Assisted Synthesis for Fluorescent Sensors
A key application of 2,2-dimethylpropanal derivatives involves microwave-assisted synthesis, particularly in developing fluorescent sensors for carbohydrates. The microwave technique notably enhances reaction yields and shortens reaction times, making it a valuable method in sensor development (Zheng et al., 2006).
Electrochiroptical Systems
Derivatives of 2,2-dimethylpropanal have been utilized in developing electrochiroptical systems. These systems, based on electron donor compounds, demonstrate significant shifts in UV-vis and circular dichroism (CD) spectra upon electrochemical transformation, offering new avenues in electrochromic technology (Higuchi et al., 2003).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds containing 2,2-dimethylpropanal structures have been explored. These studies involve various techniques like nuclear magnetic resonance (NMR) and mass spectrometry, contributing to our understanding of new psychoactive substances (Power et al., 2014).
Development of Aromatase Inhibitors
In medicinal chemistry, 2,2-dimethylpropanal derivatives have shown potential in the synthesis of aromatase inhibitors. These inhibitors play a crucial role in estrogen biosynthesis and could be significant in treating hormone-dependent breast cancer (Hartmann & Batzl, 1986).
Crystallography and Molecular Structure Analysis
Crystallographic and molecular structure analyses of compounds like 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, derived from similar structures, provide valuable insights into their dimeric nature and crystallization processes. This is essential for understanding molecular interactions and properties (Thippeswamy et al., 2011).
Antiproliferative Assays for HDAC Inhibitors
2,2-Dimethylpropanal derivatives are also crucial in synthesizing compounds for antiproliferative assays, particularly as potential histone deacetylase (HDAC) inhibitors in cancer treatment. These compounds have shown promising activity against various cancer cell lines, indicating their potential in oncological research (El-Rayes et al., 2019).
特性
IUPAC Name |
3-(4-ethylphenyl)-2,2-dimethylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-4-11-5-7-12(8-6-11)9-13(2,3)10-14/h5-8,10H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTSYAALCNQOKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(C)(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052359 | |
| Record name | 3-(4-Ethylphenyl)-2,2-dimethylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzenepropanal, 4-ethyl-.alpha.,.alpha.-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
3-(4-Ethylphenyl)-2,2-dimethylpropanal | |
CAS RN |
67634-15-5 | |
| Record name | Florazon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67634-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,2-dimethylhydrocinnamal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067634155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanal, 4-ethyl-.alpha.,.alpha.-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(4-Ethylphenyl)-2,2-dimethylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(p-ethylphenyl)-2,2-dimethylpropionaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.726 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(4-ETHYLPHENYL)-2,2-DIMETHYLPROPANAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V2FN5AA3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















